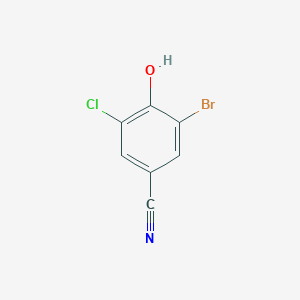

3-Bromo-5-chloro-4-hydroxybenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMVTCUIXLNMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561649 | |

| Record name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-86-7 | |

| Record name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-chloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-chloro-4-hydroxybenzonitrile chemical properties

Topic: 3-Bromo-5-chloro-4-hydroxybenzonitrile chemical properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

A Bifunctional Scaffold for Asymmetric Aryl Functionalization[1]

Executive Summary

3-Bromo-5-chloro-4-hydroxybenzonitrile (CAS: 1689-86-7) is a highly specialized halogenated phenol derivative serving as a critical intermediate in the synthesis of agrochemicals (herbicide analogs) and pharmaceutical scaffolds.[1][2] Unlike its symmetric relative Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), this mixed-halogen compound offers a unique advantage in medicinal chemistry: orthogonal reactivity .[1]

The presence of both bromine and chlorine atoms in the ortho positions relative to the hydroxyl group creates an electronic environment that significantly lowers the pKa of the phenol while providing distinct handles for chemo-selective metal-catalyzed cross-coupling reactions.[1] This guide details the physicochemical profile, synthetic pathways, and chemo-selective utility of this compound.[1]

Physicochemical Identity & Properties[1][2][3][4][5]

The compound is characterized by a highly acidic phenolic proton, driven by the electron-withdrawing nature of the nitrile group (para) and the two halogen atoms (ortho).

| Property | Value / Description | Technical Insight |

| CAS Number | 1689-86-7 | Verified Registry ID.[1][2] |

| Molecular Formula | C₇H₃BrClNO | |

| Molecular Weight | 232.46 g/mol | Distinct mass shift from dibromo analog (276.91).[1] |

| Predicted pKa | ~3.9 – 4.1 | Significantly more acidic than phenol (pKa 10).[1] Comparable to Bromoxynil (pKa 3.86).[1] |

| LogP | 2.6 | Moderate lipophilicity; suitable for membrane permeability in agro/pharma applications.[1] |

| Appearance | Off-white to tan powder | Oxidation of the phenol can lead to darker coloration over time.[1] |

| Solubility | DMSO, Methanol, Acetone | Poor water solubility in neutral form; soluble in alkaline aqueous media (phenolate formation). |

Synthetic Methodology

The synthesis of 3-bromo-5-chloro-4-hydroxybenzonitrile requires a controlled, stepwise halogenation strategy to avoid the formation of symmetric byproducts (3,5-dichloro or 3,5-dibromo analogs).[1]

Protocol: Stepwise Asymmetric Halogenation

Starting Material: 4-Hydroxybenzonitrile

Reaction Type: Electrophilic Aromatic Substitution (

-

Step 1: Chlorination

-

Step 2: Bromination

Figure 1: Stepwise synthetic pathway for asymmetric halogenation, ensuring high purity of the mixed-halogen scaffold.

Reactivity & Chemo-Selectivity

The core value of this molecule lies in its Chemo-Selective Functionalization .[1] The bond dissociation energy (BDE) difference between the C-Br bond (~68 kcal/mol) and the C-Cl bond (~81 kcal/mol) allows researchers to sequentially functionalize the ring.[1]

Selective Palladium-Catalyzed Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the C-Br bond reacts preferentially .[1][3]

-

Primary Functionalization: Oxidative addition of Pd(0) occurs at the C-Br bond.[1] This allows the introduction of an aryl or amino group at the 3-position while leaving the 5-chloro group intact.[1]

-

Secondary Functionalization: The remaining C-Cl bond can subsequently be activated using specialized ligands (e.g., Buchwald phosphines like XPhos or SPhos) under more forcing conditions.[1]

Phenolic Acidity & O-Alkylation

Due to the low pKa (~4.0), the hydroxyl group is easily deprotonated by weak bases (

-

Ether Synthesis: Reacts rapidly with alkyl halides to form ethers.[1]

-

Protection: The phenol must often be protected (e.g., as a methyl ether or acetate) before conducting Pd-catalyzed coupling to prevent catalyst poisoning or side reactions.[1]

Figure 2: Chemo-selective reactivity map highlighting the orthogonal reactivity of the bromine (coupling) and hydroxyl (alkylation) groups.[1]

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

The compound serves as an ideal "fragment" due to its low molecular weight (<300 Da) and high ligand efficiency.[1] The nitrile group acts as a hydrogen bond acceptor, while the halogens provide hydrophobic contacts.

Herbicide Resistance Studies

As a close analog of Bromoxynil (a photosystem II inhibitor), this compound is used in structure-activity relationship (SAR) studies to map the binding pocket of the D1 protein in weeds.[1] The size difference between Cl (1.75 Å) and Br (1.85 Å) helps define the steric tolerance of the binding site.[1]

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

-

GHS Classifications:

-

Handling Protocol:

References

-

PubChem Compound Summary. (2025). 3-Bromo-5-chloro-4-hydroxybenzonitrile (CID 14556305).[1][2] National Center for Biotechnology Information.[1] Link[1]

-

Carpenter, K., & Heywood, B. J. (1963).[1][5] Herbicidal action of 3:5-dihalogeno-4-hydroxybenzonitriles.[1][5] Nature, 200, 28-29.[1][5] (Foundational work on halogenated hydroxybenzonitrile herbicides).

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews, 95(7), 2457-2483.[1] (Mechanism of Br vs Cl selectivity).[1][3][6]

-

European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: 3-bromo-5-chloro-4-hydroxybenzonitrile.[1][2]Link[1][2]

Sources

- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-chloro-4-hydroxybenzonitrile | C7H3BrClNO | CID 14556305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-Bromo-5-hydroxybenzonitrile 95% | CAS: 770718-92-8 | AChemBlock [achemblock.com]

- 5. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Chemo-Structural Analysis & Synthetic Utility of 3-Bromo-5-chloro-4-hydroxybenzonitrile

Executive Summary & Molecular Identity

3-Bromo-5-chloro-4-hydroxybenzonitrile (CAS: 1689-86-7) represents a specialized halogenated phenol scaffold used primarily in agrochemical synthesis and medicinal chemistry.[1] Unlike its symmetric congeners (e.g., the herbicide Bromoxynil), this asymmetric "mixed-halogen" motif offers unique steric and electronic properties.

For drug development professionals, this molecule is a critical pharmacophore in the design of Thyroid Hormone Receptor beta (TR

Physicochemical Profile

The molecular weight of this compound is not a single number for analytical purposes; it requires a distinction between the average weight for stoichiometry and the monoisotopic mass for spectrometry.

| Property | Value | Technical Context |

| Average Molecular Weight | 232.46 g/mol | Used for molarity calculations and bulk synthesis. |

| Monoisotopic Mass | 230.908 Da | The mass of the |

| Molecular Formula | C | Asymmetric halogenation pattern. |

| CAS Number | 1689-86-7 | Unique identifier for procurement/regulatory checks.[1] |

| Predicted LogP | ~2.6 | Moderate lipophilicity; suitable for oral bioavailability. |

| pKa (Phenolic) | ~5.2 | Highly acidic phenol due to electron-withdrawing -CN, -Br, and -Cl groups. |

Mass Spectrometry Forensics: The Isotopic Envelope

For an analytical chemist, identifying 3-Bromo-5-chloro-4-hydroxybenzonitrile relies on recognizing its distinct isotopic signature. The presence of one Bromine atom and one Chlorine atom creates a complex "M+" region that defies the standard "M is Base Peak" rule.

The 1Br + 1Cl Pattern

Bromine exists as

-

M (m/z ~231): Contains

Br and -

M+2 (m/z ~233): Contains (

Br + -

M+4 (m/z ~235): Contains

Br and

Critical Insight: In this specific molecule, the M+2 peak is more intense than the M peak . A researcher expecting the lowest mass peak to be the most intense (as with pure carbon/nitrogen compounds) will misinterpret the spectrum.

Visualization: Isotopic Splitting Logic

Caption: Logical flow of isotopic combinations resulting in the characteristic 4:5:1 (approx) intensity ratio for the M, M+2, and M+4 peaks.

Synthetic Protocol: Controlled Regioselectivity

Synthesizing the asymmetric 3-bromo-5-chloro analog is significantly more challenging than the symmetric 3,5-dibromo analog (Bromoxynil). It requires sequential halogenation. The nitrile group (-CN) directs meta, but the hydroxyl group (-OH) is a powerful ortho/para director and dominates the regiochemistry.

Step-by-Step Methodology

Objective: Synthesize 3-bromo-5-chloro-4-hydroxybenzonitrile from 4-hydroxybenzonitrile.

-

Starting Material: 4-Hydroxybenzonitrile (dissolved in Glacial Acetic Acid).

-

Step A: Monochlorination (The Critical Step)

-

Step B: Monobromination

-

Reagent:

(Elemental Bromine) in Acetic Acid.[3] -

Condition: Slow addition at 0-5°C to prevent over-bromination or displacement.

-

Mechanism: Electrophilic Aromatic Substitution (EAS) at the remaining open ortho position relative to the hydroxyl.

-

-

Step C: Purification

-

Recrystallization from Ethanol/Water is required to remove trace 3,5-dichloro or 3,5-dibromo impurities formed via scrambling.

-

Reaction Workflow Diagram

Caption: Sequential halogenation workflow emphasizing the necessity of stepwise addition to achieve asymmetry.

Applications in Drug Discovery: Thyromimetics

The primary high-value application of this molecule is in the development of Thyroid Hormone Receptor (TR) Agonists .

The Pharmacophore Logic

Endogenous thyroid hormone (T3) contains an outer phenolic ring with iodine atoms at the 3' and 5' positions.

-

Problem: Iodine is metabolically labile (deiodinases) and heavy.

-

Solution: Replacing Iodines with Bromine and Chlorine (or isopropyl groups) retains the steric bulk necessary to fit the receptor pocket while altering the electronic profile (pKa) and metabolic stability.

The 3-bromo-5-chloro-4-hydroxy moiety acts as the "polar head" that forms hydrogen bonds with His435 in the TR

SAR Visualization (Structure-Activity Relationship)

Caption: Pharmacophoric mapping of the halogenated phenol headgroup within the Thyroid Receptor Beta binding pocket.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14556305, 3-Bromo-5-chloro-4-hydroxybenzonitrile. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 3-bromo-5-chloro-4-hydroxybenzonitrile.[1] Retrieved from [Link][1]

-

Place, M., et al. (2014). Discovery of MGL-3196 (Resmetirom): A Highly Selective Thyroid Hormone Receptor Beta Agonist. Journal of Medicinal Chemistry.[4] (Contextual reference for halogenated phenol pharmacophores in TR agonists). Retrieved from [Link]

-

Chemistry LibreTexts (2022). Mass Spectrometry: Isotope Abundance and Halogen Patterns. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-chloro-4-hydroxybenzonitrile | C7H3BrClNO | CID 14556305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]

- 4. BR112021010871A2 - THRB RECEPTOR AGONIST COMPOUND AND METHOD OF PREPARATION AND USE THEREOF - Google Patents [patents.google.com]

3-Bromo-5-chloro-4-hydroxybenzonitrile mechanism of action

Technical Whitepaper: Mechanism of Action Profile for 3-Bromo-5-chloro-4-hydroxybenzonitrile (BCHB)

Executive Summary

3-Bromo-5-chloro-4-hydroxybenzonitrile (BCHB) is a halogenated benzonitrile derivative belonging to the hydroxybenzonitrile (HBN) class of bioactive small molecules. While structurally analogous to the widely used herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), the specific 3-bromo-5-chloro substitution pattern imparts unique physicochemical properties that influence its binding kinetics and membrane permeability.

This technical guide delineates the compound’s dual mechanism of action (MoA):

-

Primary MoA (Herbicidal): Competitive inhibition of the D1 protein at the Photosystem II (PSII) complex, disrupting photosynthetic electron transport.[1][2]

-

Secondary MoA (Toxicological/Pharmacological): Uncoupling of oxidative phosphorylation in mitochondria via a protonophoric cycle.

This document is designed for researchers in agrochemistry and pharmacology, focusing on the causality between molecular structure and bioenergetic disruption.

Chemical Identity & Physicochemical Basis

The efficacy of BCHB as both an inhibitor and an uncoupler is dictated by its acidity and lipophilicity.

-

Chemical Structure: A phenol ring substituted with a nitrile group (electron-withdrawing), a bromine atom, and a chlorine atom.

-

Acidity (pKa ~3.9 - 4.1): The electron-withdrawing nature of the nitrile and halogen groups stabilizes the phenolate anion. This low pKa allows the molecule to exist in equilibrium between its protonated (neutral) and deprotonated (anionic) forms at physiological pH, a prerequisite for proton shuttling.

-

Lipophilicity (LogP ~2.6): The halogen substitutions provide sufficient lipophilicity for the molecule to penetrate the thylakoid membrane (chloroplasts) and the inner mitochondrial membrane (IMM).

| Property | Value (Approx.) | Functional Relevance |

| Molecular Weight | 232.46 g/mol | Small molecule, high diffusivity. |

| pKa | 4.0 ± 0.2 | Enables pH-dependent protonation/deprotonation cycles. |

| LogP | 2.6 | Facilitates membrane intercalation and binding to hydrophobic pockets (D1 protein). |

| H-Bond Donors | 1 (Phenolic -OH) | Critical for binding to Histidine-215 in the D1 protein. |

Primary Mechanism: Photosystem II Inhibition[3][4]

The primary biological target of BCHB is the Photosystem II (PSII) reaction center in chloroplasts. It acts as a Class C1 (Group 6) herbicide.

Molecular Binding Topology

BCHB binds to the Q_B site on the D1 protein (PsbA subunit) of the PSII complex. Under normal physiological conditions, Plastoquinone (PQ) binds to this site to accept electrons from Q_A.

-

Competitive Displacement: BCHB mimics the ring structure of Plastoquinone. It competes with native PQ for the binding niche.[1][2][3]

-

Binding Interaction: The phenolic hydroxyl group of BCHB forms a hydrogen bond with the Histidine-215 (His215) residue and potentially Serine-264 (Ser264) of the D1 protein. The halogen atoms (Br/Cl) occupy hydrophobic pockets, stabilizing the inhibitor-protein complex via van der Waals forces.

-

Electron Blockade: Once bound, BCHB cannot accept electrons from Q_A. This effectively severs the electron transport chain (ETC) between PSII and PSI.

Pathway Visualization (DOT)

Figure 1: Disruption of Linear Electron Flow at the PSII D1 Protein Complex.

Secondary Mechanism: Mitochondrial Uncoupling

In non-photosynthetic tissues (or mammalian systems), BCHB acts as a protonophore , uncoupling oxidative phosphorylation. This mechanism is relevant for toxicology and potential pharmacological modulation of metabolic rate.

The Protonophoric Cycle

Unlike inhibitors that block enzymes (e.g., Cyanide blocking Complex IV), BCHB destroys the electrochemical gradient (

-

Protonation (Intermembrane Space): In the acidic environment of the intermembrane space (high [H+]), BCHB exists in its neutral, protonated form (BCHB-OH).

-

Translocation: Being lipophilic, BCHB-OH diffuses across the Inner Mitochondrial Membrane (IMM) into the matrix.

-

Deprotonation (Matrix): In the alkaline environment of the matrix (low [H+]), the phenolic proton dissociates.

-

Anion Return: The resulting anion (BCHB-O⁻) is charge-delocalized (stabilized by the nitrile and halogens), allowing it to move back across the membrane to the intermembrane space, driven by the electrical potential.

-

Result: The proton gradient dissipates as heat rather than driving ATP Synthase.

Pathway Visualization (DOT)

Figure 2: The Protonophoric Cycle of BCHB across the Inner Mitochondrial Membrane.

Experimental Protocols for Mechanism Verification

To validate these mechanisms in a research setting, the following protocols are recommended.

Protocol A: The Hill Reaction Assay (PSII Inhibition)

Objective: Quantify the inhibition of electron transport using an artificial electron acceptor (DCPIP).

-

Isolation: Isolate thylakoids from spinach or pea leaves using standard differential centrifugation.

-

Reagent Prep: Prepare a stock solution of BCHB in DMSO. Prepare reaction buffer (50 mM Tricine-NaOH, pH 7.6, 100 mM Sorbitol, 5 mM MgCl2).

-

Reaction Setup:

-

Control: Buffer + Thylakoids (20 µg Chl/mL) + DCPIP (50 µM).

-

Treatment: Buffer + Thylakoids + DCPIP + BCHB (concentration gradient 0.1 µM – 100 µM).

-

-

Illumination: Expose samples to saturating light (approx. 500 µE/m²/s) for defined intervals (0, 30, 60, 90 seconds).

-

Measurement: Measure absorbance at 600 nm . DCPIP is blue (oxidized) and turns colorless (reduced) when accepting electrons.

-

Analysis: Plot

vs. Time. BCHB treatment will suppress the rate of DCPIP reduction (absorbance remains high).

Protocol B: Mitochondrial Respiration Assay (Uncoupling)

Objective: Distinguish between electron transport inhibition and uncoupling using a Clark-type oxygen electrode or Seahorse XF Analyzer.

-

Isolation: Isolate mitochondria from rat liver or cell culture.

-

Basal Respiration (State 2): Add mitochondria to respiration buffer with substrate (e.g., Succinate + Rotenone). Measure O2 consumption.

-

State 3 Respiration: Add ADP. Observe rapid O2 consumption (coupled respiration).

-

State 4 Respiration: Once ADP is depleted, rate slows.

-

BCHB Addition: Add BCHB (1–10 µM).

-

Result: If BCHB acts as an uncoupler, O2 consumption will spike dramatically (State 4u), often exceeding State 3 rates, as the respiratory chain works maximally to restore the lost gradient.

-

Differentiation: If BCHB were an ETC inhibitor, O2 consumption would flatline.

-

Safety & Toxicology Profile

For drug development professionals considering benzonitriles for repurposing (e.g., metabolic regulation), the toxicity profile is the limiting factor.

-

Acute Toxicity: HBNs are moderately toxic (Oral LD50 in rats approx. 190 mg/kg).

-

Hyperthermia Risk: As with all protonophores (e.g., DNP), the therapeutic window is narrow.[4] Excessive uncoupling leads to uncontrolled thermogenesis, ATP depletion, and rigor mortis.

-

Teratogenicity: Halogenated benzonitriles have shown potential developmental toxicity in rodent models.

References

-

Trebst, A. (2007). Inhibitors in the functional cycle of photosystem II.[1][2][3][5][6][7] Photosynthesis Research. Link

-

Moreland, D. E. (1980). Mechanisms of Action of Herbicides.[1][2][3][5][6][7][8][9] Annual Review of Plant Physiology. Link

-

Hanstein, W. G. (1976). Uncoupling of oxidative phosphorylation.[10] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics. Link

-

PubChem. (2023).[11] Compound Summary: 3-Bromo-5-chloro-4-hydroxybenzonitrile.[11] National Library of Medicine. Link

-

Oettmeier, W. (1992). Herbicides of Photosystem II.[1][2][3][5][6][8] In: The Photosystems. Elsevier Science. Link

Sources

- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 6. extension.okstate.edu [extension.okstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. mssoy.org [mssoy.org]

- 9. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 10. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Bromo-5-chloro-4-hydroxybenzonitrile | C7H3BrClNO | CID 14556305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 3-Bromo-5-chloro-4-hydroxybenzonitrile

[1]

Executive Summary & Compound Identity

Target Compound: 3-Bromo-5-chloro-4-hydroxybenzonitrile

CAS Registry Number: 1689-86-7 (Note: Often associated with the mixed-halogen analog; distinct from Bromoxynil [3,5-dibromo] and Chloroxynil [3,5-dichloro]).[1][2]

Molecular Formula:

Significance: In agrochemical development and environmental toxicology, this compound represents a "hybrid" species.[1] It typically arises as:

-

A Manufacturing Impurity: During the halogenation of 4-hydroxybenzonitrile if the bromination source is contaminated with chlorine (or vice versa).[1]

-

A Degradation Product: Formed via photo-incorporation of chloride ions into Bromoxynil in saline aqueous environments.[1]

Distinguishing this asymmetric molecule from its symmetric parents (3,5-dibromo and 3,5-dichloro) requires precise interpretation of symmetry-breaking features in NMR and isotopic clusters in Mass Spectrometry.[1]

Structural Characterization Strategy

The core challenge in identifying this compound is differentiating it from its symmetric analogs.[1] The following strategic framework outlines the detection logic:

Logical Workflow for Identification

Figure 1: Decision tree for distinguishing mixed-halogen benzonitriles from symmetric analogs.

Detailed Spectroscopic Data

A. Mass Spectrometry (The "Smoking Gun")

The most definitive method for identification is the isotopic abundance pattern.[1] Unlike Bromoxynil (Br

Method: LC-MS (ESI, Negative Mode)

Target Ion:

| Isotope Peak | m/z (approx) | Theoretical Intensity | Composition |

| M (Monoisotopic) | 230.9 | ~75% (Base) | |

| M + 2 | 232.9 | 100% (High) | Mixed: |

| M + 4 | 234.9 | ~25% (Low) |

Note: The "M+2" peak is the most intense because it represents the sum of the two most probable combinations. This contrasts with Br

B. Nuclear Magnetic Resonance ( H NMR)

Symmetry breaking renders the aromatic protons chemically non-equivalent.[1]

Solvent: DMSO-d

| Proton Position | Multiplicity | Chemical Shift ( | Coupling Constant ( | Assignment Logic |

| H-2 (Ortho to Cl) | Doublet (d) | 7.95 - 8.05 | Upfield relative to H-6 due to lower shielding of Cl vs Br. | |

| H-6 (Ortho to Br) | Doublet (d) | 8.10 - 8.20 | Downfield due to deshielding effect of Bromine.[1] | |

| -OH (Phenolic) | Broad Singlet | 10.5 - 11.5 | N/A | Highly dependent on concentration and water content.[1] |

Critical Distinction:

-

Bromoxynil: Shows a single aromatic singlet (2H) at

8.00–8.10.[1] -

Target Compound: Shows two distinct doublets.[1] The detection of this "meta-coupling" is the primary NMR confirmation of the asymmetric structure.[1]

C. Infrared Spectroscopy (FT-IR)

IR is less specific for differentiating the halogens but confirms the functional group scaffold.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure resolution of the meta-coupling doublets.

-

Mass: Weigh 5–10 mg of the solid sample.

-

Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D).-

Expert Insight: Avoid CDCl

if possible.[1] The phenolic proton often broadens or exchanges in chloroform, and the solubility of these polar nitriles is superior in DMSO.

-

-

Tube: Transfer to a standard 5mm NMR tube.

-

Acquisition:

Protocol 2: LC-MS Impurity Profiling

To separate the mixed analog from Bromoxynil.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).[1]

-

Mobile Phase:

-

Gradient:

-

Detection: UV at 254 nm (for quantification) and MS (ESI-) for identification.

References

-

PubChem Compound Summary. (2025). 3-Bromo-5-chloro-4-hydroxybenzonitrile (CID 14556305).[1][2] National Center for Biotechnology Information.[1] [Link]

-

European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: 3-bromo-5-chloro-4-hydroxybenzonitrile. [Link][1][2]

-

ResearchGate / Journal of Agricultural and Food Chemistry. (2018).[1] Photolysis of Bromoxynil: Identification of Mixed Halogenated Phenols. (Contextual Reference for degradation pathway). [Link]

-

SpectraBase. (2024).[1][3][4] Mass Spectra of Halogenated Benzonitriles. John Wiley & Sons.[1] [Link]

Technical Guide: Solubility Profile of 3-Bromo-5-chloro-4-hydroxybenzonitrile

[1][2]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 3-Bromo-5-chloro-4-hydroxybenzonitrile (CAS: 1689-86-7).[1][2] Often utilized as a synthesis intermediate or herbicidal active (closely related to Bromoxynil), its physicochemical behavior is dominated by its phenolic acidity (pKa ~3.[1][2]9) and lipophilic halogen substituents.[1][2] This document outlines solvent selection strategies based on Hansen Solubility Parameters (HSP), details thermodynamic solubility protocols, and provides validated recrystallization methodologies.[2]

Crucial Distinction: Researchers must distinguish this phenol form from its ester derivatives (e.g., octanoate/heptanoate).[1][2] While esters are highly soluble in aliphatic hydrocarbons, the hydroxy-nitrile core described here requires polar organic solvents for optimal dissolution.[1][2]

Physicochemical Identity & Implications[1][2][3][4][5][6]

Understanding the molecular core is prerequisite to solvent selection.[1][2] The molecule features an electron-deficient aromatic ring due to the cyano (-CN) and halogen (-Br, -Cl) groups, significantly increasing the acidity of the hydroxyl proton.[1][2]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | 232.46 g/mol | Moderate size; diffusion is not a limiting factor.[1][2] |

| pKa | 3.8 – 4.0 (Experimental) | Critical: Acts as a weak acid.[1][2] Solubility in water is pH-dependent.[1][2] At pH > 5, solubility increases exponentially due to phenolate anion formation.[2] |

| LogP | ~2.6 – 2.7 | Lipophilic.[1][2] Preferentially partitions into organic phases over neutral aqueous phases.[1][2] |

| H-Bonding | Donor (Phenol) & Acceptor (CN) | Soluble in H-bond accepting solvents (Ketones, Esters) and amphiprotic solvents (Alcohols).[1][2] |

Solubility Profile in Organic Solvents[2][3][7][8][9]

The following data aggregates experimental trends for the 3-bromo-5-chloro variant and its structural analog (3,5-dibromo-4-hydroxybenzonitrile).

Quantitative Solubility Estimates (25°C)

| Solvent Class | Representative Solvent | Est. Solubility (g/L) | Thermodynamic Interaction |

| Ketones | Acetone | > 150 | Strong dipole-dipole & H-bond acceptance from solvent to phenolic -OH.[1][2] |

| Alcohols | Methanol / Ethanol | 80 – 100 | Good solvation via H-bonding; solubility decreases as alkyl chain length increases.[1][2] |

| Chlorinated | Dichloromethane (DCM) | 50 – 80 | Moderate solubility; driven by dispersion forces and weak polarity.[1][2] |

| Aromatics | Toluene / Xylene | 10 – 30 | Limited solubility.[1][2] Useful for crystallization (high T solubility, low low T).[1][2][3] |

| Aliphatics | Hexane / Heptane | < 1.0 | Poor. The polar -OH and -CN groups resist solvation in non-polar matrices.[1][2] |

| Water | Water (pH < 3) | ~0.13 | Very low intrinsic solubility.[1][2] |

Technical Note: "Like Dissolves Like" is insufficient for this compound. The high acidity means that basic solvents (e.g., Pyridine, DMF) will act as proton acceptors, potentially forming solvates or salts, which dramatically alters the dissolution enthalpy.[2]

Solvent Selection Strategy: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent systems, we utilize the Hansen Solubility Parameters. The target molecule has high polarity (

HSP Visualization Workflow

The following diagram illustrates the logic flow for selecting a solvent system for either dissolution (formulation) or purification (crystallization).

Figure 1: Decision matrix for solvent selection based on physicochemical properties.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise data for regulatory or formulation dossiers.[1][2]

Reagents: HPLC-grade solvents, Reference Standard (>99% purity). Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

-

Preparation: Add excess solid 3-Bromo-5-chloro-4-hydroxybenzonitrile (~500 mg) to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Seal tightly. Agitate at the target temperature (e.g., 25.0 ± 0.1°C) for 24–48 hours.

-

Sampling: Stop agitation and allow solids to settle for 1 hour (maintain temperature).

-

Filtration: Withdraw supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (prevents adsorption of the phenol).[1][2]

-

Quantification: Dilute the filtrate immediately (to prevent precipitation) and analyze via HPLC-UV (Detection: 280 nm).

-

Calculation:

Protocol B: Purification via Recrystallization

Exploiting the steep solubility curve in binary systems.

Recommended Solvent System: Ethanol (Solvent) + Water (Anti-solvent).[1][2] Rationale: The compound is highly soluble in hot ethanol but insoluble in water.[1][2] The acidic phenol allows for high recovery yields.[1][2]

-

Dissolution: Suspend crude material in minimal Ethanol (95%). Heat to reflux (~78°C) until fully dissolved.[1][2]

-

Clarification: If insoluble particulates remain (e.g., inorganic salts), filter the hot solution rapidly.[2]

-

Nucleation: Remove from heat. Slowly add warm Water (50°C) dropwise until a faint persistent turbidity appears.

-

Crystallization: Add a few drops of Ethanol to clear the turbidity, then allow the solution to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the crystals via vacuum filtration. Wash with cold Water/Ethanol (80:[1][2]20) mixture.

-

Drying: Dry under vacuum at 40°C. (Avoid high heat >60°C to prevent sublimation/degradation).[1][2]

Thermodynamic Analysis (Van't Hoff)[1][2]

For process scale-up, determining the Enthalpy of Dissolution (

Plot

Safety & Handling

-

Halogenated Phenol Hazard: This compound is a skin irritant and potentially toxic if ingested.[1][2][5] It acts as an uncoupler of oxidative phosphorylation (similar to DNP).[1][2]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Handle in a fume hood to avoid inhalation of dust.[1][2]

-

Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14556305, 3-Bromo-5-chloro-4-hydroxybenzonitrile.[1][2] Retrieved from [Link]

-

Canadian Council of Ministers of the Environment. Canadian Water Quality Guidelines for the Protection of Aquatic Life: Bromoxynil.[1][2] (Data on phenol solubility and pKa). Retrieved from [Link]

-

University of Hertfordshire (PPDB). Bromoxynil Pesticide Properties Database.[1][2] (Solubility in organic solvents for the analog).[1][2][4][6] Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[1][2] Retrieved from [Link][1][2]

Sources

- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. 3-Bromo-5-chloro-4-hydroxybenzonitrile | C7H3BrClNO | CID 14556305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 3-Bromo-5-chloro-4-hydroxybenzonitrile

This technical guide provides a comprehensive analysis of 3-Bromo-5-chloro-4-hydroxybenzonitrile , a mixed-halogen phenol nitrile.[1][2][3][4] It synthesizes its role as a potent Photosystem II inhibitor in agrochemistry and its emerging utility as a scaffold for trypanocidal drug discovery.[1][2][3][5]

Biological Profile, Mechanism of Action, and Experimental Protocols[2][3][5]

Executive Summary

3-Bromo-5-chloro-4-hydroxybenzonitrile (CAS: 1689-86-7) is a bioactive halogenated phenol structurally analogous to the herbicides Bromoxynil (3,5-dibromo) and Chloroxynil (3,5-dichloro).[2][3][4][5] While historically characterized as a photolytic degradation product of Bromoxynil in saline environments, recent medicinal chemistry efforts have repurposed this scaffold as a nanomolar inhibitor of Trypanosome Alternative Oxidase (TAO) .[1][2][3][5]

Its biological activity is governed by two physicochemical pillars:[1][2][3][4][5]

-

Acidity (pKa ~3.9–4.1): The electron-withdrawing halogens and nitrile group render the phenolic proton highly acidic, facilitating protonophore activity (uncoupling).[1][2][3][5]

-

Lipophilicity: The mixed Br/Cl substitution provides a specific lipophilic profile (

) that optimizes binding to the

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data | Relevance |

| IUPAC Name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | Official designation |

| CAS Number | 1689-86-7 | Registry identification |

| Molecular Formula | Mixed halogen composition | |

| Molecular Weight | 232.46 g/mol | Small molecule fragment |

| Melting Point | 166–169 °C | Indicator of purity/crystallinity |

| pKa (Phenolic) | ~4.0 (Estimated) | Critical for proton shuttling (uncoupling) |

| Appearance | White to off-white solid | Standard state |

Mechanisms of Action (MoA)

3.1 Primary MoA: Photosystem II (PSII) Inhibition (Herbicidal)

In photosynthetic organisms, the compound acts as a classical nitrile herbicide.[1][2][3][4][5] It blocks electron transport at the reducing side of Photosystem II.[1][2][3][5]

-

Target: D1 protein (PsbA) of the PSII reaction center.[1][2][3][4][5]

-

Mechanism: The compound competes with the native electron carrier, Plastoquinone (PQ) , for the

binding niche.[1][2][3][5] -

Binding Mode: The phenolic hydroxyl group forms a hydrogen bond with His-215 of the D1 protein, while the halogen substituents occupy hydrophobic pockets, displacing plastoquinone.[1][2][3][4][5] This interruption prevents the reduction of

to

3.2 Secondary MoA: Mitochondrial Uncoupling (Toxicological)

In mammalian and parasitic mitochondria, the compound acts as a protonophore.[1][2][3][4][5]

-

Mechanism: The neutral phenol diffuses across the inner mitochondrial membrane (IMM) into the matrix.[1][2][3][4][5] There, it releases a proton (due to the alkaline pH of the matrix), becoming the phenolate anion.[1][2][3][5] The charge is delocalized over the ring (stabilized by Br, Cl, and CN), allowing the anion to diffuse back across the membrane to the intermembrane space, where it repaotonates.[1][2][3][5]

-

Result: This futile cycle dissipates the Proton Motive Force (PMF) without ATP synthesis, leading to increased oxygen consumption but cellular energy failure.[1][2][3][5]

3.3 Emerging MoA: Trypanosome Alternative Oxidase (TAO) Inhibition

Recent SAR studies identify this scaffold as a lead for treating African Sleeping Sickness (T. brucei).[1][2][3][4][5] It inhibits TAO, an enzyme essential for the parasite's respiration inside the mammalian host, which lacks a functional cytochrome pathway.[1][2][3][5]

Figure 1: Dual mechanism of action in plant chloroplasts (herbicidal) and mitochondria (toxicological/therapeutic).[1][2][3][4][5]

Experimental Protocols

Protocol A: Synthesis via Bromination of 3-Chloro-4-hydroxybenzonitrile

Rationale: To generate high-purity material for biological assays, avoiding the mixture issues found in commercial "technical grade" herbicides.[2][3][5]

Reagents:

Procedure:

-

Dissolution: Dissolve 1.63 mmol (0.25 g) of 3-chloro-4-hydroxybenzonitrile in 5 mL of acetonitrile in a round-bottom flask.

-

Bromination: Add 1.71 mmol (0.30 g) of N-Bromosuccinimide (NBS) in a single portion.

-

Reaction: Stir the mixture at room temperature. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until starting material is consumed (typically < 1 hour).[1][2][3][5]

-

Precipitation: Add 15 mL of cold distilled water to the reaction mixture. A white precipitate will form immediately.[1][2][3][5]

-

Isolation: Filter the solid under vacuum. Wash the filter cake with 10 mL of cold water to remove succinimide byproducts.[1][2][3][5]

-

Drying: Dry the solid under reduced pressure.

-

Validation: Confirm identity via Melting Point (Target: 166–169 °C) and

H-NMR.

Protocol B: Mitochondrial Uncoupling Assay (Oxygraphy)

Rationale: To quantify the potency of the compound as a protonophore compared to standard uncouplers like FCCP.[1][2][3][4][5]

System: Isolated Rat Liver Mitochondria (RLM) or Yeast Mitochondria.[1][2][3][4][5] Equipment: Clark-type Oxygen Electrode (e.g., Hansatech Oxygraph).[1][2][3][4][5]

Procedure:

-

Preparation: Suspend mitochondria (0.5 mg protein/mL) in respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES, pH 7.2).

-

State 2 Respiration: Add substrate (5 mM succinate + 5 µM Rotenone to block Complex I). Record basal respiration.[1][2][3][5]

-

State 3 Respiration: Add ADP (200 µM). Observe the burst in oxygen consumption (ATP synthesis).[1][2][3][5]

-

State 4 Respiration: Wait for ADP depletion (return to resting rate).

-

Challenge: Titrate 3-Bromo-5-chloro-4-hydroxybenzonitrile (0.1 µM to 10 µM).

-

Endpoint: A dose-dependent increase in State 4 respiration indicates uncoupling.[1][2][3][5]

Metabolic Fate & Degradation

In the environment and biological systems, the nitrile group is the primary site of metabolic attack, followed by dehalogenation.[1][2][3][4][5]

Figure 2: Biodegradation pathway.[1][2][3][4][5] The conversion to the acid significantly reduces lipophilicity and membrane permeability, effectively detoxifying the uncoupling activity.[1][2][3][5]

References

-

Synthesis & SAR

-

Photochemistry & Environmental Fate

-

Title: Photochemistry of halogenated benzene derivatives.[1][2][3][4][5][8] X. Effects of sodium chloride on the aquatic photodegradation of bromoxynil.

-

Source: Toxicological & Environmental Chemistry.[1][2][3][5][8]

-

Context: Identifies the compound as a specific photoproduct of bromoxynil in saline water.[1][2][3][4][5]

-

-

Chemical Identity

Sources

- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-chloro-4-hydroxybenzonitrile | C7H3BrClNO | CID 14556305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,4-Dibromo-6-chlorophenol CAS 4526-56-1 | RUO [benchchem.com]

- 8. researchgate.net [researchgate.net]

Potential research applications of 3-Bromo-5-chloro-4-hydroxybenzonitrile

Topic: Potential Research Applications of 3-Bromo-5-chloro-4-hydroxybenzonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Environmental Scientists.[1][2][3]

Bridging the Halogen Gap: Synthetic Utility and Bioactivity Profiling[1][2]

Executive Summary

3-Bromo-5-chloro-4-hydroxybenzonitrile (CAS 1689-86-7) represents a specialized "mixed-halogen" scaffold that occupies a critical chemical space between two commercial herbicides: Bromoxynil (3,5-dibromo) and Chloroxynil (3,5-dichloro).[1][2] While often overlooked as merely a degradation product, this compound offers unique steric and electronic properties that make it a valuable tool in Structure-Activity Relationship (SAR) studies for photosystem II inhibitors and a promising fragment for Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes.[3]

This guide outlines the compound's physicochemical profile, validated synthesis protocols, and its emerging utility in environmental toxicology and anti-parasitic drug design.[3]

Chemical Identity & Physicochemical Profile

The asymmetry introduced by the mixed halogenation (Bromo/Chloro) creates a dipole moment and lipophilicity profile distinct from its symmetric analogs.[3] This asymmetry is particularly useful for probing the size constraints of hydrophobic binding pockets in enzymes.[3]

Table 1: Physicochemical Specifications

| Property | Value | Context |

| IUPAC Name | 3-Bromo-5-chloro-4-hydroxybenzonitrile | Core Scaffold |

| CAS Number | 1689-86-7 | Primary Identifier |

| Molecular Formula | C₇H₃BrClNO | MW: 232.46 g/mol |

| LogP (Predicted) | ~2.70 | Moderate Lipophilicity |

| pKa (Acidic) | ~3.9 - 4.1 | High acidity due to EWG (CN, Br, Cl) |

| H-Bond Donors/Acceptors | 1 / 2 | Phenolic -OH / Nitrile -CN |

| Solubility | Soluble in DMSO, MeOH, Acetonitrile | Poor water solubility (acid form) |

Synthetic Methodologies

Two primary pathways exist for generating this compound: a controlled laboratory synthesis for high-purity applications and a photochemical pathway relevant to environmental fate studies.[1][2][3]

Protocol A: Regioselective Halogenation (Laboratory Scale)

Objective: High-yield synthesis from 3-chloro-4-hydroxybenzonitrile. Mechanism: Electrophilic aromatic substitution controlled by the directing power of the phenolate anion.[3]

-

Reagents: 3-Chloro-4-hydroxybenzonitrile (Starting Material), N-Bromosuccinimide (NBS), Acetonitrile (MeCN).[1][3][4]

-

Procedure:

-

Dissolve 3-chloro-4-hydroxybenzonitrile (1.0 eq) in MeCN.

-

Add NBS (1.05 eq) slowly at room temperature to prevent over-bromination.[3]

-

Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc).[3]

-

Quench: Add water to precipitate the product.[3]

-

Purification: Filter the white solid and wash with cold water.[3] Recrystallize from Ethanol/Water if necessary.[3]

-

-

Validation: 1H NMR (CDCl3) shows distinct singlets for the aromatic protons (approx.[3] δ 7.75 and 7.64 ppm).[3][4]

Protocol B: Environmental Photolysis (In Situ Formation)

Context: This compound forms naturally when Bromoxynil degrades in saline water.[3] Mechanism: Photo-nucleophilic substitution where a chloride ion replaces a bromine atom under UV irradiation.[1][2][3]

-

Relevance: Researchers studying herbicide runoff in coastal areas must monitor for this specific metabolite, as it retains phytotoxicity but exhibits different transport properties than the parent compound.[3]

Research Applications

A. Agrochemistry: Herbicide Resistance & Mode of Action

The compound functions as a nitrile herbicide, targeting the D1 protein of Photosystem II (PSII) .[3] It blocks electron transport by displacing plastoquinone (QB).[3]

-

SAR Utility: By comparing the inhibition constants (

) of the symmetric (dibromo/dichloro) vs. asymmetric (bromo/chloro) analogs, researchers can map the precise steric tolerance of the D1 binding pocket (specifically the Val219 and Phe255 residues).[3] -

Resistance Breaker Hypothesis: Asymmetric inhibitors often retain potency against specific D1 mutations (e.g., Ser264Gly) where symmetric bulky analogs fail.[3]

Figure 1: Mechanism of Action for Nitrile Herbicides in Photosystem II.

B. Medicinal Chemistry: Trypanosome Alternative Oxidase (TAO) Inhibitors

Recent research has identified halogenated phenols as potent inhibitors of Trypanosome Alternative Oxidase (TAO) , a validated target for African Sleeping Sickness (Trypanosoma brucei).[3]

-

The Challenge: Mammalian cells lack TAO, making it a selective target.[3] However, inhibitors must be lipophilic enough to cross parasitic membranes but specific enough to avoid host toxicity.[3]

-

Application: 3-Bromo-5-chloro-4-hydroxybenzonitrile serves as a "Fragment Lead."[1][2][3] The phenolic -OH coordinates with the di-iron active center of the enzyme, while the halogens fill hydrophobic pockets.[1]

-

Optimization Strategy: The nitrile group provides a handle for further synthetic elaboration (e.g., conversion to tetrazoles or amides) to improve solubility and bioavailability.[3]

Analytical Protocols

To distinguish this compound from its symmetric analogs in complex matrices (soil, water, or plasma), use the following LC-MS/MS transitions.

Table 2: MRM Transitions for Detection

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |

| 3-Bromo-5-chloro... | 230.9 [M-H]⁻ | 79.0 [Br]⁻ | 25 eV |

| Bromoxynil (Dibromo) | 274.8 [M-H]⁻ | 79.0 [Br]⁻ | 28 eV |

| Chloroxynil (Dichloro) | 188.0 [M-H]⁻ | 35.0 [Cl]⁻ | 22 eV |

Note: The specific isotopic pattern of Br (79/81) and Cl (35/37) provides a unique "fingerprint" in mass spectrometry, aiding in positive identification.

References

-

Synthesis & TAO Inhibition

-

Environmental Photochemistry

-

"Photochemistry of halogenated benzene derivatives. X. Effects of sodium chloride on the aquatic photodegradation of bromoxynil." Journal of Agricultural and Food Chemistry.

-

-

Physicochemical Properties

-

Electrochemical Behavior

-

"Electrochemical Investigation of Halogenated Hydroxybenzonitriles at Silver Cathodes." ResearchGate.[3]

-

Sources

3-Bromo-5-chloro-4-hydroxybenzonitrile safety and handling precautions

Executive Summary & Chemical Identity

This guide outlines the safe handling, toxicology, and emergency protocols for 3-Bromo-5-chloro-4-hydroxybenzonitrile .[1] A structural analog of the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), this compound presents specific hazards due to its mixed-halogen substitution on the phenolic ring.[1]

Researchers must recognize that this compound is not merely a skin irritant; it acts as a potent uncoupler of oxidative phosphorylation .[1] Its lipophilic nature combined with a weakly acidic phenolic group allows it to shuttle protons across mitochondrial membranes, disrupting cellular respiration.[1]

Physicochemical Profile

| Property | Value | Note |

| Molecular Formula | C₇H₃BrClNO | Mixed halogenated benzonitrile |

| Molecular Weight | 232.46 g/mol | |

| Physical State | Solid (Crystalline powder) | Dust generation is a primary exposure vector |

| Solubility | Organic solvents (DMSO, MeOH) | Low water solubility; high lipophilicity |

| Acidity (pKa) | ~3.8 – 4.2 (Estimated) | Significantly more acidic than phenol due to electron-withdrawing halogens/nitrile |

Mechanism of Toxicity: The "Why" Behind the Protocol

To safely handle this compound, one must understand its biological mechanism. Unlike simple corrosives, 3-Bromo-5-chloro-4-hydroxybenzonitrile targets the mitochondria.[1]

The Uncoupling Mechanism

The presence of electron-withdrawing groups (Bromine, Chlorine, Nitrile) on the phenol ring stabilizes the phenolate anion, making the hydroxyl proton highly labile.[1]

-

Protonation: In the acidic intermembrane space of the mitochondria, the molecule accepts a proton.[1]

-

Translocation: Being lipophilic, the neutral molecule diffuses across the inner mitochondrial membrane into the matrix.[1]

-

Deprotonation: In the alkaline matrix, it releases the proton.[1]

-

Result: The proton gradient (proton motive force) is dissipated as heat rather than driving ATP synthase, leading to metabolic exhaustion and hyperthermia.[1]

Figure 1: Mechanism of oxidative phosphorylation uncoupling by halogenated hydroxybenzonitriles.[1]

Hazard Identification (GHS Classification)

Based on analog data (Bromoxynil) and functional group analysis.[1]

-

Acute Toxicity (Oral/Inhalation): Category 3/4.[1] Harmful to toxic if swallowed or inhaled.[1][2][3]

-

Skin/Eye Irritation: Category 2.[1][2][4][5] Causes skin irritation and serious eye irritation.[1][2][3][4]

-

Sensitization: Potential skin sensitizer.[1]

-

Reproductive Toxicity: Suspected of damaging the unborn child (Teratogenic potential linked to nitrile/halogenated phenol class).[1]

-

Environmental: Acute Aquatic Toxicity Category 1.[1] Very toxic to aquatic life.[1]

Engineering Controls & PPE: The Barrier Approach

Because the compound is a solid that can form dusts, and its toxicity is systemic, inhalation and dermal absorption are the critical pathways to block.

Personal Protective Equipment (PPE) Matrix

| Zone | Requirement | Rationale |

| Respiratory | Fume Hood (Mandatory) | Prevent inhalation of dusts.[1] If hood is unavailable, N95/P100 respirator is required.[1] |

| Hand Protection | Double Nitrile Gloves (min 5 mil) | Halogenated phenols can permeate standard latex.[1] Change outer glove immediately upon contamination.[1][6][7] |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for powders that can become airborne.[1] |

| Body Protection | Lab Coat + Tyvek Sleeves | Protect wrists/forearms from dust settling between glove and coat cuff.[1] |

Handling Protocol: Step-by-Step Workflow

This protocol utilizes a "Closed Loop" concept to minimize open-air exposure.[1]

Phase 1: Preparation & Weighing

-

Static Control: Use an antistatic gun or bar inside the balance enclosure.[1] Halogenated powders are often static-prone and can "jump" onto gloves.[1]

-

Weighing:

-

Place the receiving vessel (flask/vial) inside the fume hood.[1]

-

Tare the balance.[1]

-

Transfer the solid using a disposable spatula.[1]

-

Critical: Wipe the threads of the stock bottle with a Kimwipe dampened in solvent (e.g., ethanol) before recapping to prevent crystal buildup in the cap (which generates dust upon next opening).

-

Phase 2: Solubilization & Reaction

-

Solvent Addition: Add solvent (DMSO, DMF, etc.) immediately to the solid to suppress dust.[1] Once in solution, the inhalation risk drops significantly, but dermal risk remains.

-

Acid/Base Warning:

-

Avoid Strong Acids: While aromatic nitriles are more stable than aliphatic ones, mixing with strong acids (HCl, H₂SO₄) can theoretically liberate Hydrogen Cyanide (HCN) or hydrolyze the nitrile to an amide.[1]

-

Base Sensitivity: In basic conditions (pH > 8), the phenol deprotonates to the phenolate. This increases water solubility but may alter reactivity.[1]

-

Phase 3: Waste Disposal

-

Segregation: Do not mix with general organic waste if possible.[1] Segregate into "Halogenated Organic Waste" or "Toxic Organic Waste" streams.[1]

-

Quenching: If the compound is in a reactive mixture, quench appropriately before disposal.

-

Decontamination: Wipe down the work area with a detergent solution (surfactant) followed by water.[1] Simple organic solvents (acetone) may just spread the lipophilic residue.[1]

Figure 2: Safe handling workflow emphasizing dust suppression and waste segregation.

Emergency Response

Exposure Scenarios[1][3][9][10][11]

-

Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1] Do not use ethanol or solvents to wash skin; this enhances absorption of lipophilic phenols.[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spills

-

Evacuate: If a large amount of powder (>5g) is spilled outside a hood, evacuate the immediate area.[1]

-

PPE: Don full PPE (Goggles, Double Gloves, N95/Respirator).[1]

-

Cleanup:

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated) or Room Temperature (depending on specific CoA). Keep cool to minimize degradation.[1]

-

Light: Protect from light (amber vials).[1] Halogenated aromatics can undergo photodehalogenation over time.[1]

-

Incompatibilities: Strong oxidizing agents, Strong acids (hydrolysis risk), Strong bases (salt formation).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14556305, 3-Bromo-5-chloro-4-hydroxybenzonitrile. Retrieved January 29, 2026 from [Link][1]

-

National Institutes of Health (2022). Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water. Water Research. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

-

University of Pennsylvania EHRS (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

-

ChemSpace (2025). Compound Datasheet: 3-Bromo-5-chloro-4-hydroxybenzonitrile (CAS 1689-86-7).[1][8] Retrieved from [Link][1][8][9]

Sources

- 1. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. canbipharm.com [canbipharm.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]

- 8. 3-bromo-5-chloro-4-hydroxybenzonitrile - C7H3BrClNO | CSSB00010340910 [chem-space.com]

- 9. 3-Bromo-5-chloro-4-hydroxybenzonitrile | C7H3BrClNO | CID 14556305 - PubChem [pubchem.ncbi.nlm.nih.gov]

Beyond the Scaffold: Strategic Design of 3-Bromo-5-chloro-4-hydroxybenzonitrile Analogs in Medicinal Chemistry

Executive Summary

This technical guide examines the pharmacophore 3-bromo-5-chloro-4-hydroxybenzonitrile (BCHB) , a high-value scaffold in drug discovery. While historically associated with herbicidal activity (bromoxynil analogs), this specific mixed-halogen phenol has emerged as a critical "warhead" in the development of Thyroid Hormone Receptor beta (TR

For the medicinal chemist, BCHB represents a masterclass in physicochemical tuning. By breaking the symmetry of the classic 3,5-dibromo or 3,5-dichloro motifs, researchers can finely manipulate lipophilicity (LogP), steric bulk, and pKa, thereby optimizing receptor selectivity and bioavailability while managing off-target toxicity.

Part 1: Physicochemical Profile & Chemical Logic

The core utility of BCHB lies in the electronic interplay between the nitrile group and the ortho-halogens.

The "Goldilocks" Acidity

The phenolic hydroxyl group is the functional pivot point.

-

Electron Withdrawal: The para-nitrile and ortho-halogens (Br, Cl) exert strong electron-withdrawing effects (inductive and mesomeric), stabilizing the phenoxide anion.

-

pKa Modulation: Unsubstituted phenol has a pKa of ~10. BCHB analogs typically exhibit a pKa in the range of 5.5 – 6.5 .

-

Biological Consequence: At physiological pH (7.4), a significant fraction of the molecule exists as the phenoxide anion. This allows it to mimic the tyrosyl residue of Thyroid Hormone (T3) or act as a proton shuttle across the inner mitochondrial membrane.

Breaking Symmetry: The Mixed-Halogen Advantage

Symmetric analogs (e.g., 3,5-dibromo) often suffer from poor solubility or rigid steric profiles.

-

Steric Tuning: Bromine (Van der Waals radius ~1.85 Å) is significantly larger than Chlorine (~1.75 Å). The asymmetric BCHB scaffold allows for "induced fit" into receptor pockets that discriminate based on sub-angstrom volume constraints, such as the TR

ligand-binding domain. -

Halogen Bonding: The distinct polarizability of Br vs. Cl allows for specific halogen-bond interactions with backbone carbonyls in the target protein.

Part 2: Synthetic Architecture

Synthesizing the asymmetric 3-bromo-5-chloro analog presents a regioselectivity challenge. A "one-pot" mixed halogenation often yields a statistical mixture of 3,5-dichloro, 3,5-dibromo, and the desired 3-bromo-5-chloro product.

The Stepwise Control Protocol

To ensure high purity, a stepwise electrophilic aromatic substitution is required. The recommended route prioritizes chlorination first due to the lower reactivity of chlorinating agents compared to elemental bromine, allowing for better kinetic control of the mono-substituted intermediate.

Figure 1: Stepwise synthetic pathway to avoid statistical halogen scrambling.

Detailed Synthetic Protocol (Self-Validating)

Phase 1: Mono-Chlorination

-

Dissolution: Dissolve 4-hydroxybenzonitrile (1.0 eq) in Acetonitrile (MeCN).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C to prevent over-chlorination.

-

Reaction: Warm to 40°C and monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The mono-chloro product typically has a slightly higher Rf than the starting material.

-

Validation Point: If >5% 3,5-dichloro product is observed, stop reaction and purify via column chromatography. Do not proceed to bromination with a mixture.

Phase 2: Bromination

-

Solvent Switch: Dissolve the purified 3-chloro-4-hydroxybenzonitrile in Glacial Acetic Acid.

-

Bromination: Add elemental Bromine (

) (1.1 eq) dropwise at room temperature. The solution will turn orange/red. -

Quench: Once the starting material is consumed (HPLC/TLC), quench with saturated sodium thiosulfate (removes excess

). -

Workup: Precipitate by pouring into ice water. Filter the solid.[1][2][3]

-

Recrystallization: Recrystallize from Ethanol/Water to yield white/off-white needles.

Part 3: Structure-Activity Relationship (SAR) & Biological Targets

The BCHB scaffold is a "privileged structure" for two distinct biological mechanisms.

Target A: Thyroid Hormone Receptor Beta (TR ) Agonism

The BCHB motif mimics the outer ring of Triiodothyronine (T3).

-

Mechanism: The phenol group forms a hydrogen bond with a specific Histidine residue in the TR ligand-binding domain (LBD). The 3,5-halogens fit into a hydrophobic pocket lined by Phenylalanine and Methionine.

-

Selectivity: TR

(liver-centric) is the target for treating NASH and dyslipidemia.[4] The mixed halogen (Br/Cl) strategy is used to maximize fit in TR

Target B: Mitochondrial Uncoupling[5][6][7]

-

Mechanism: As a lipophilic weak acid, BCHB acts as a protonophore. It picks up a proton in the intermembrane space (low pH) and releases it in the matrix (high pH), bypassing ATP synthase.

-

Therapeutic Window: This burns calories (anti-obesity) but risks hyperthermia.

-

SAR Insight: The 3-Bromo-5-chloro pattern provides a specific lipophilicity (LogP ~3.2) that balances membrane residence time with clearance.

Comparative Data: Halogen Impact

| Analog | pKa (approx) | LogP | TR | Uncoupling Activity |

| 3,5-Difluoro | 7.2 | 1.9 | Low | Negligible |

| 3,5-Dichloro | 6.2 | 2.6 | Moderate | Moderate |

| 3-Bromo-5-chloro | 5.8 | 3.0 | High | High |

| 3,5-Dibromo | 5.5 | 3.4 | High | Very High (Toxic risk) |

| 3,5-Diiodo | 5.0 | 4.0 | High | Low (Steric clash) |

Part 4: Experimental Validation Protocols

Protocol 1: Mitochondrial Respiration Assay (Seahorse XF)

To validate uncoupling activity without cytotoxicity.

-

Cell Line: HepG2 or C2C12 myoblasts.

-

Basal Measurement: Measure Oxygen Consumption Rate (OCR) to establish baseline.

-

Injection A (Oligomycin): Inhibits ATP synthase. OCR should drop.

-

Injection B (Test Compound - BCHB): Titrate BCHB (0.1

M to 10-

Success Criteria: A sharp rise in OCR (uncoupling) that is dose-dependent.[5]

-

Toxicity Flag: If OCR rises then rapidly crashes to zero, the compound has collapsed the membrane potential entirely (toxicity).

-

-

Injection C (Rotenone/Antimycin A): Shuts down ETC to confirm non-mitochondrial respiration.

Protocol 2: TR-FRET Binding Assay

To determine binding affinity (Ki).

-

Components: Recombinant TR

LBD tagged with GST, Europium-labeled anti-GST antibody, and a Fluorescently-labeled tracer ligand. -

Competition: Incubate BCHB analogs with the complex.

-

Readout: As BCHB displaces the tracer, the FRET signal (energy transfer from Europium to Tracer) decreases.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Figure 2: Dual-pathway validation logic for BCHB analogs.

References

-

Place, M., et al. (2024). Structural investigations on the mitochondrial uncouplers niclosamide and FCCP.[6] FEBS Open Bio.[6] Link

-

Ma, Y., et al. (2022). Discovery of a Highly Selective and H435R-Sensitive Thyroid Hormone Receptor β Agonist.[4] Journal of Medicinal Chemistry. Link

-

Kelly, M.J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist. Journal of Medicinal Chemistry. Link

-

Jiang, H., et al. (2025). Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity with reduced toxicity.[5] bioRxiv. Link

-

Scanlan, T.S., et al. (2001). Selective thyroid hormone receptor-beta activation: a strategy for reduction of serum cholesterol. Science. (Seminal work on GC-1/Sobetirome analogs). Link

Sources

- 1. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile - Google Patents [patents.google.com]

- 2. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 3. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 4. Discovery of a Highly Selective and H435R-Sensitive Thyroid Hormone Receptor β Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution HPLC Analysis of 3-Bromo-5-chloro-4-hydroxybenzonitrile (BCHB)

Introduction & Scientific Context

3-Bromo-5-chloro-4-hydroxybenzonitrile (BCHB) is a mixed-halogenated phenol derivative.[1][2] It primarily appears in two critical contexts:

-

Agrochemical Synthesis: As a process impurity or intermediate in the manufacturing of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and Ioxynil herbicides.[1][2]

-

Environmental Toxicology: As a halogenated disinfection byproduct (DBP) in water treatment, where free chlorine reacts with bromide-containing phenolic precursors.[1][2]

The Separation Challenge

The analysis of BCHB is chemically demanding due to its structural similarity to its di-halogenated analogs.[2] The only difference lies in the halogen substitution at the 3 and 5 positions of the benzene ring.

Because the pKa of the phenolic hydroxyl group is low (~3.9–4.[1][2]0) due to the electron-withdrawing nitrile and halogen groups, the molecule exists as an anion at neutral pH. Therefore, pH control is the single most critical factor in method development to ensure retention and peak symmetry.

Method Development Strategy

pKa and Mobile Phase Selection

To achieve reproducible retention on a C18 stationary phase, the analyte must be in its protonated (neutral) form.[1][2]

-

Target pH: < 3.0 (At least 2 pH units below pKa).

-

Buffer Choice: 0.1% Formic Acid or 0.1% Phosphoric Acid.[1][2] Formic acid is preferred for LC-MS compatibility; Phosphoric acid provides superior peak shape for UV-only applications due to better suppression of silanol interactions.[1][2]

Stationary Phase Selection

A high-surface-area C18 column with high carbon load is recommended to maximize the hydrophobic discrimination between the Chloro- and Bromo- substituents.[1][2]

-

Recommended: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18(2)).[1][2]

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm (Standard HPLC); 100 mm x 2.1 mm, 1.8 µm (UHPLC).[1][2]

Detailed Experimental Protocol

Instrumentation & Conditions

| Parameter | Setting |

| System | HPLC with PDA (Photodiode Array) or UV-Vis |

| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |

| Column Temp | 30 °C (Controlled) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV @ 230 nm (Primary), 254 nm (Secondary) |

| Run Time | 20 Minutes |

Reagents & Mobile Phase[1][2][3][4][5]

-

Solvent A (Aqueous): Water (HPLC Grade) + 0.1% Formic Acid (

).[1][2] -

Solvent B (Organic): Methanol (HPLC Grade) + 0.1% Formic Acid (

).[1][2]-

Note: Methanol is preferred over Acetonitrile here as it often provides better selectivity (alpha values) for halogenated isomers.[1]

-

Gradient Program

This gradient is designed to separate the critical triad: Chloroxynil

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.00 | 60 | 40 | Initial Equilibration |

| 2.00 | 60 | 40 | Isocratic Hold (Focusing) |

| 12.00 | 10 | 90 | Linear Gradient |

| 15.00 | 10 | 90 | Wash |

| 15.10 | 60 | 40 | Return to Initial |

| 20.00 | 60 | 40 | Re-equilibration |

Standard Preparation[1][2]

-

Stock Solution (1 mg/mL): Dissolve 10 mg of BCHB reference standard in 10 mL of Methanol. Sonicate for 5 minutes.

-

Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (50:50 mix).

-

Critical: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak splitting for early eluters.[2]

-

Visualized Workflows

Separation Logic & Elution Order

The following diagram illustrates the physicochemical basis for the separation, governed by the increasing hydrophobicity of the halogen substituents.

Caption: Chromatographic separation logic based on halogen hydrophobicity (Cl < Br).

Analytical Workflow

Caption: Step-by-step workflow from sample preparation to data acquisition.

Validation Parameters (QC Standards)

To ensure the method is "self-validating" as per Part 2 requirements, the following criteria must be met during system suitability testing (SST):

| Parameter | Acceptance Criteria | Scientific Rationale |

| Resolution ( | Essential to quantify BCHB as an impurity in Bromoxynil. | |

| Tailing Factor ( | Indicates successful suppression of phenol ionization.[1][2] | |

| Precision (RSD) | Confirms pump stability and injector accuracy. | |

| LOD/LOQ | ~10 ng/mL (UV); ~1 ng/mL (MS) | Based on typical DBP analysis requirements [1]. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions or high pH.[1][2] | Ensure Mobile Phase pH is < 3.[1][2]0. Use a newer generation "Type B" silica column.[1][2] |

| Split Peaks | Solvent mismatch. | Dissolve/dilute sample in the starting mobile phase (40% MeOH / 60% Water).[1][2] |

| Retention Shift | Gradient mixing error or temperature fluctuation. | Pre-mix mobile phases if using low-pressure mixing; use column oven.[1][2] |

| Co-elution | Gradient too steep. | Decrease the gradient slope (e.g., change 12 min ramp to 20 min). |

References

-

Zhai, H., et al. (2022).[1][2][3] "Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water." Water Research, 220, 118547.[1][2][3]

-

U.S. EPA. (1995).[1][2] "Method 1661: Bromoxynil in Water by HPLC." EPA Office of Water.[1][2]

-

SIELC Technologies. "Separation of Bromoxynil octanoate and related impurities." Application Note.

-

BenchChem. "Physical Properties and Safety Data: 3-Bromo-5-chloro-4-hydroxybenzonitrile."[1][2]

Sources

- 1. 3-Bromo-5-chloro-4-hydroxybenzonitrile | C7H3BrClNO | CID 14556305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols? - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 3-Bromo-5-chloro-4-hydroxybenzonitrile in organic synthesis

Application Note: Strategic Utilization of 3-Bromo-5-chloro-4-hydroxybenzonitrile in Thyromimetic Drug Discovery

Executive Summary & Strategic Value

3-Bromo-5-chloro-4-hydroxybenzonitrile (CAS 1689-86-7) is a high-value, unsymmetrical halogenated phenol scaffold.[1][2][3] Unlike its symmetric analogs (e.g., 3,5-dibromo- or 3,5-dichloro-4-hydroxybenzonitrile), this compound offers orthogonal reactivity .[1][2][3] The distinct electronic and steric properties of the bromine and chlorine atoms allow for chemoselective transformations, making it a "privileged scaffold" in the synthesis of Thyroid Hormone Receptor Beta (TR

Core Advantages:

-

Regioselectivity: The C–Br bond is significantly more reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the C–Cl bond, allowing for sequential, precise functionalization.[1]

-

Acidity Modulation: The mixed halogenation pattern tunes the pKa of the phenol (approx pKa ~6.0–6.5), optimizing it for etherification reactions (S

Ar or Mitsunobu) crucial for constructing the biaryl ether pharmacophore common in thyromimetics.[1][2] -

Lipophilicity Tuning: It serves as a bioisostere for the di-iodo moieties found in endogenous thyroid hormones (T3/T4), improving oral bioavailability while maintaining receptor affinity.[1][2][3]

Chemical Profile & Reactivity Landscape

| Property | Data | Relevance |

| CAS Number | 1689-86-7 | Unique identifier (distinct from Bromoxynil).[1][2][3] |

| Molecular Weight | 232.46 g/mol | Fragment-based drug discovery compliant.[1][2][3] |

| Appearance | Off-white to pale yellow solid | Visual purity indicator (darkening indicates oxidation).[1][2][3] |

| pKa (Phenol) | ~6.2 (Predicted) | Highly acidic phenol; forms phenolate anion readily with mild bases ( |

| Reactivity Order | Ar-OH > Ar-Br >> Ar-Cl > Ar-CN | Defines the order of synthetic operations.[1][2][3] |

Synthetic Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (The "Pivot" Step)

Objective: To functionalize the C-3 position (Bromine) while retaining the C-5 Chlorine for late-stage modification.[1][2][3] This asymmetry is critical for exploring the Structure-Activity Relationship (SAR) of the TR

Reagents:

-

Substrate: 3-Bromo-5-chloro-4-hydroxybenzonitrile (1.0 equiv)[1][2][3]

-

Boronic Acid: Aryl-B(OH)

(1.1 equiv)[1][2][3] -

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the solvent mixture (Dioxane/H

O) and sparge with Argon for 15 minutes. Rationale: Removal of O -

Assembly: Add the substrate, boronic acid, and base.[1][2][3] Add the Pd catalyst last under a positive stream of Argon.[1][2][3]

-

Reaction: Seal the vessel and heat to 70–80°C for 4–6 hours.

-

Monitoring: Monitor by HPLC/UPLC. The starting material (Rt ~ 4.5 min) should disappear, yielding the mono-coupled product.[1][2][3] If >5% bis-coupled product is observed, lower temperature to 60°C.[1][2][3]

-

Workup: Cool to RT. Acidify to pH 4 with 1M HCl (to protonate the phenol). Extract with EtOAc (3x).[1][2][3] Wash combined organics with brine, dry over Na

SO -

Purification: Silica gel chromatography (Gradient: 0

30% EtOAc in Hexanes).

Protocol B: Biaryl Ether Synthesis (The "Head" Attachment)

Objective: To couple the phenolic oxygen with a heterocycle (e.g., pyridazinone), mimicking the core structure of Resmetirom.[1][3]

Mechanism: Nucleophilic Aromatic Substitution (S

Reagents:

-

Nucleophile: 3-Bromo-5-chloro-4-hydroxybenzonitrile (1.0 equiv)[1][2][3]

-

Electrophile: 3,6-Dichloropyridazine or substituted equivalent (1.2 equiv)[1]

-

Base: K

CO

Step-by-Step Methodology:

-

Phenolate Formation: Dissolve the nitrile substrate in DMF (0.2 M). Add K

CO -

Coupling: Add the electrophile in one portion.

-